molecular formula C5H6N2O3 B2668700 5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide CAS No. 890095-65-5

5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide

Cat. No. B2668700
CAS RN: 890095-65-5
M. Wt: 142.114
InChI Key: CACIAMRXJXVWNS-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)furfural is an organic compound formed by the dehydration of reducing sugars . It is widely spread in food products and is formed in sugar-containing food when exposed to heat . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents .


Synthesis Analysis

HMF is produced by the acid-catalyzed dehydration of hexoses . It can also be produced directly from biomass in good isolated yields . The synthesis of HMF has been performed on various feedstocks such as glucose, fructose, oligo- and poly-saccharides .


Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS) experiments have been used to investigate the molecular structure, morphology and growth mechanism of HMF derived humins .


Chemical Reactions Analysis

Various transformations of HMF have been studied, including hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification and decarbonylation . The reaction pathway in which humins form either through a ring opening mechanism and/or through substitution at the α or β position via nucleophilic attack has been supported by FTIR data .


Physical And Chemical Properties Analysis

HMF has a molar mass of 126.111 g·mol −1. It has a melting point of 30 to 34 °C and a boiling point of 114 to 116 °C . It is highly soluble in both water and organic solvents .

Mechanism of Action

While the specific mechanism of action for “5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide” is not available, a related compound, 5-hydroxymethyluracil, is a primary alcohol that is uracil bearing a hydroxymethyl substituent at the 5-position .

Future Directions

HMF is a promising renewable chemical intermediate in the biorefinery research for the productions of fuels, chemicals, and materials . It is also produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals . The production and value addition of various hydrophobic analogs of HMF have been discussed in recent research .

properties

IUPAC Name

5-(hydroxymethyl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c6-5(9)4-1-3(2-8)10-7-4/h1,8H,2H2,(H2,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACIAMRXJXVWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide

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